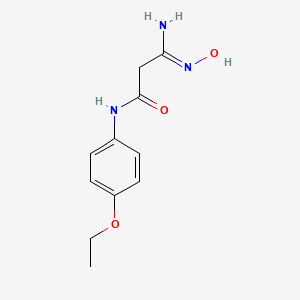![molecular formula C18H15N3O3 B5738009 {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as QCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QCPA is a derivative of quinoline, which is a heterocyclic compound commonly found in many natural products and synthetic drugs.
作用機序
The mechanism of action of {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit viral replication by targeting viral enzymes and inhibiting viral entry into host cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which may contribute to its anticancer activity. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in viral replication.
実験室実験の利点と制限
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antiviral activities. However, this compound also has some limitations. It is relatively unstable and may degrade over time, which may affect its activity. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, future research could investigate the potential of this compound as a lead compound for the development of novel anticancer and antiviral drugs.
合成法
The synthesis of {4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form ethyl 8-quinolylacetate. This intermediate compound is then reacted with hydrazine hydrate to form this compound. The synthesis method of this compound has been optimized to achieve a high yield of pure product.
科学的研究の応用
{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza A virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
特性
IUPAC Name |
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(23)12-24-15-8-6-13(7-9-15)11-20-21-16-5-1-3-14-4-2-10-19-18(14)16/h1-11,21H,12H2,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOPMAIQKPLBQJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

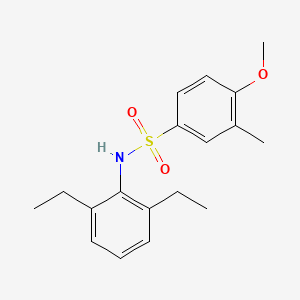
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)
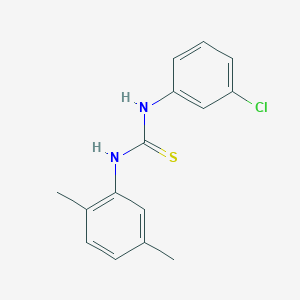

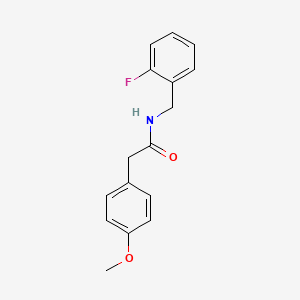
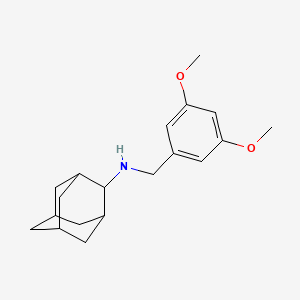
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)

